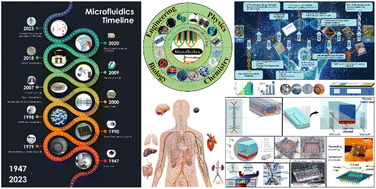Microfluidics: a concise review of the history, principles, design, applications, and future outlook
Biomaterials Science Pub Date: 2023-11-27 DOI: 10.1039/D3BM01463K
Abstract
Microfluidic technologies have garnered significant attention due to their ability to rapidly process samples and precisely manipulate fluids in assays, making them an attractive alternative to conventional experimental methods. With the potential for revolutionary capabilities in the future, this concise review provides readers with insights into the fascinating world of microfluidics. It begins by introducing the subject's historical background, allowing readers to familiarize themselves with the basics. The review then delves into the fundamental principles, discussing the underlying phenomena at play. Additionally, it highlights the different aspects of microfluidic device design, classification, and fabrication. Furthermore, the paper explores various applications, the global market, recent advancements, and challenges in the field. Finally, the review presents a positive outlook on trends and draws lessons to support the future flourishing of microfluidic technologies.


Recommended Literature
- [1] Immobilisation and application of lipases in organic media
- [2] The proton magnetic resonance spectrum and conformation of acetylcholine
- [3] Back cover
- [4] DNA-based routes to semiconducting nanomaterials
- [5] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [6] Front cover
- [7] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [8] Synthesis of a vanadium analog of siliceous FER
- [9] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [10] Toxicological analysis

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 189680-06-6
-
CAS no.: 1718-53-2









